molecular formula C21H20N2O5S2 B15084267 2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-28-9

2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15084267
CAS No.: 618072-28-9
M. Wt: 444.5 g/mol
InChI Key: LAXCEULYGBUINN-WJDWOHSUSA-N
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Description

2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of furan, thiophene, and thiazolopyrimidine rings in its structure makes it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of 2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include brominating agents, phosphonates, and aldehydes. The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using bases like sodium hydride in tetrahydrofuran .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolopyrimidine ring can also interact with DNA, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate include other heterocyclic compounds with furan, thiophene, and thiazolopyrimidine rings. These compounds share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of these rings and the specific functional groups attached to them .

Properties

CAS No.

618072-28-9

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-methoxyethyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N2O5S2/c1-12-6-7-14(28-12)11-16-19(24)23-18(15-5-4-10-29-15)17(13(2)22-21(23)30-16)20(25)27-9-8-26-3/h4-7,10-11,18H,8-9H2,1-3H3/b16-11-

InChI Key

LAXCEULYGBUINN-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Origin of Product

United States

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